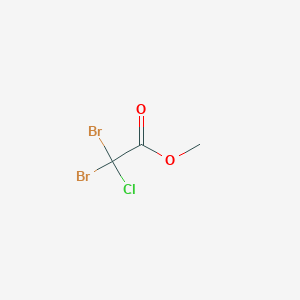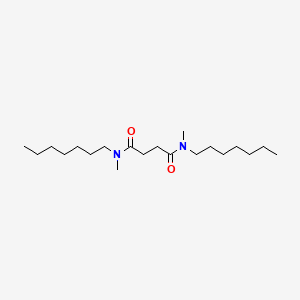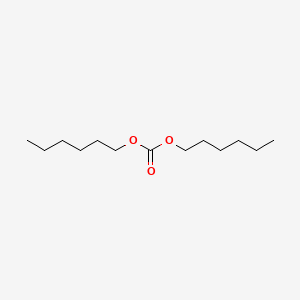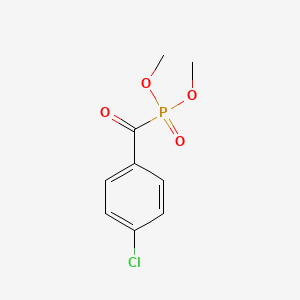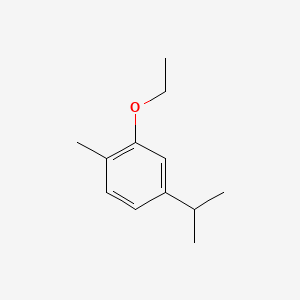
1,3,6-Tribromo-9H-carbazole
Overview
Description
1,3,6-Tribromo-9H-carbazole is a useful research compound. Its molecular formula is C12H6Br3N and its molecular weight is 403.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
1,3,6-Tribromo-9H-carbazole, a derivative of 9H-carbazole, is part of a group of compounds known for a wide range of biological activities. The carbazole scaffold has been extensively studied due to its potent antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Notably, modifications to the carbazole structure, such as bromination, have been found to enhance these biological activities (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Properties
This compound has demonstrated significant antimicrobial properties. In a study on carbazole derivatives, this compound showed a stronger activity against Escherichia coli, suggesting its potential as a novel antimicrobial agent (Dabrovolskas, Jonuškienė, Sutkuvienė, & Gudeika, 2020).
Environmental Studies
Research has also explored the environmental occurrence of carbazole derivatives, including this compound. Such studies are crucial for understanding the distribution and potential impact of these compounds in different indoor environments (Fromme, Mi, Lahrz, Kraft, Aschenbrenner, Bruessow, Ebinghaus, Xie, & Fembacher, 2018).
Material Science and Polymer Research
This compound has applications in material science, particularly in the synthesis of polymers and electrochromic materials. Studies have shown that carbazole-based polymers exhibit high coloration efficiency and stability, making them suitable for applications in electrochromic devices (Zhang, Liu, Hou, & Niu, 2019).
Chemical Synthesis and Transformation
The compound has been utilized in the synthesis of various heterocyclic derivatives, further underscoring its versatility in chemical synthesis and transformation processes. This aspect is crucial for the development of novel compounds with potential biological or industrial applications (Salih, Salimon, & Yousif, 2016).
Aryl Hydrocarbon Receptor (AhR) Activity
This compound is among the polyhalogenated carbazoles that have shown significant AhR activity. Understanding the interaction of such compounds with the AhR pathway is critical for assessing their potential toxicological impacts and for furthering the study of dioxin-like compounds (Ma, Xie, Zhang, Xue, Liu, Xu, Ma, Bonefeld‐Jørgensen, Long, Zhang, & Zhao, 2019).
Mechanism of Action
Target of Action
The primary target of 1,3,6-Tribromo-9H-carbazole is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
This compound acts as an agonist for the AhR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the AhR, activating the receptor to exert its effects .
Biochemical Pathways
Upon activation by this compound, AhR can influence several biochemical pathways. One key pathway is the hypoxia-inducible factor-1 (HIF-1) pathway . HIF-1 is a transcription factor that plays essential roles in response to hypoxia, or low oxygen levels, in cells .
Pharmacokinetics
Given its structural properties, it is likely to have good bioavailability due to its high lipophilicity .
Result of Action
The activation of AhR by this compound can lead to various molecular and cellular effects. For instance, it can disrupt energy metabolism, leading to decreased synthesis of adenosine triphosphate (ATP) and increased production of reactive oxygen species (ROS) . This disruption can potentially lead to atherosclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other AhR agonists or antagonists in the environment can affect the compound’s ability to bind to and activate the AhR . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
1,3,6-Tribromo-9H-carbazole plays a significant role in biochemical reactions, particularly as an aryl hydrocarbon receptor (AhR) agonist . This interaction with AhR can lead to the activation of various downstream signaling pathways. The compound’s interaction with AhR is characterized by its ability to bind to the receptor and induce conformational changes that facilitate the recruitment of co-activators and the transcription of target genes. Additionally, this compound has been shown to interact with other biomolecules, including enzymes involved in metabolic pathways, further influencing cellular functions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those mediated by the aryl hydrocarbon receptor (AhR). The activation of AhR by this compound can lead to changes in gene expression, including the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism . Additionally, this compound can affect cellular metabolism by altering the tricarboxylic acid cycle and energy production, leading to changes in adenosine triphosphate (ATP) synthesis and reactive oxygen species (ROS) production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the aryl hydrocarbon receptor (AhR)This binding initiates the transcription of target genes, including those encoding for cytochrome P450 enzymes . Additionally, this compound can interact with other biomolecules, such as enzymes and proteins, influencing their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained activation of the aryl hydrocarbon receptor (AhR) and continuous changes in gene expression . Additionally, the compound’s impact on cellular metabolism, including ATP synthesis and ROS production, can evolve over time, potentially leading to cumulative effects on cellular health .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may induce mild activation of the aryl hydrocarbon receptor (AhR) and moderate changes in gene expression. At higher doses, this compound can lead to significant alterations in cellular metabolism, including disruptions in the tricarboxylic acid cycle and increased ROS production . High doses may also result in toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. The compound’s interaction with the aryl hydrocarbon receptor (AhR) leads to the upregulation of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . Additionally, this compound can influence the tricarboxylic acid cycle, affecting energy production and metabolic flux . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes and accumulate in various cellular compartments . Additionally, this compound can interact with specific transporters, facilitating its distribution within tissues and influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s ability to bind to the aryl hydrocarbon receptor (AhR) and translocate to the nucleus is a key aspect of its subcellular localization . Additionally, this compound may interact with other cellular compartments, such as mitochondria, influencing cellular metabolism and energy production . These localization patterns highlight the compound’s multifaceted role in cellular processes and its potential impact on cellular function.
Properties
IUPAC Name |
1,3,6-tribromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYCYTOEMHSFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298164 | |
| Record name | 1,3,6-Tribromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-10-3 | |
| Record name | 1,3,6-Tribromocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55119-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 121207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055119103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC121207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6-Tribromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)

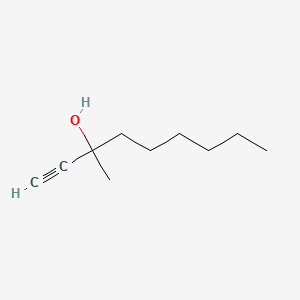
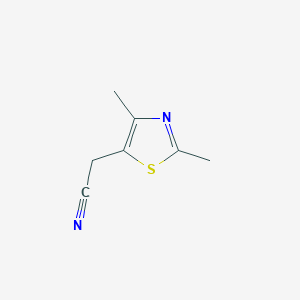
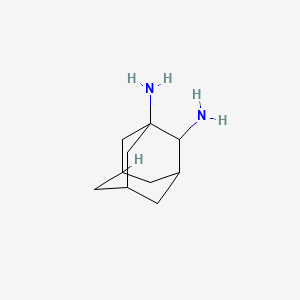
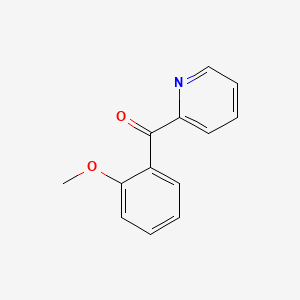
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
